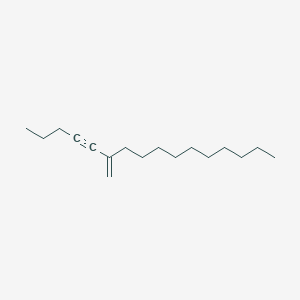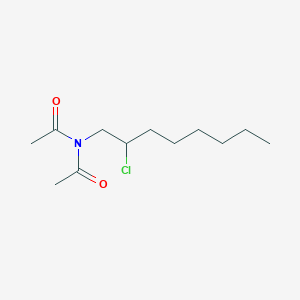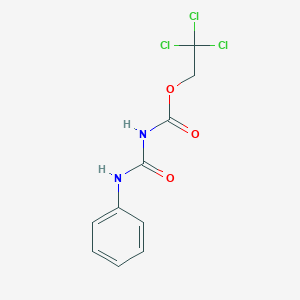
2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group attached to a phenylcarbamoyl carbamate moiety. This compound is often used in organic synthesis and has significant relevance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with phenylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with proteins, enzymes, or other biomolecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced selectivity in chemical reactions and greater versatility in synthetic applications .
Properties
CAS No. |
87343-83-7 |
|---|---|
Molecular Formula |
C10H9Cl3N2O3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C10H9Cl3N2O3/c11-10(12,13)6-18-9(17)15-8(16)14-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15,16,17) |
InChI Key |
BVNKDRQAMZXLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
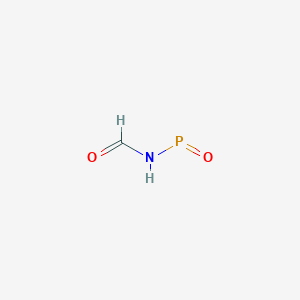
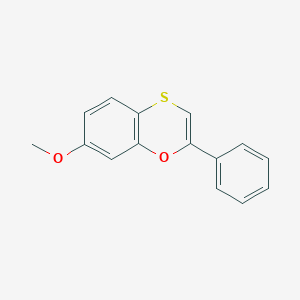
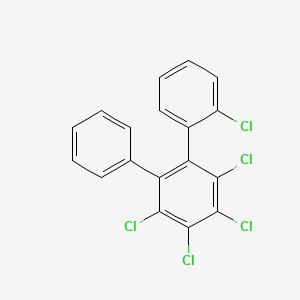
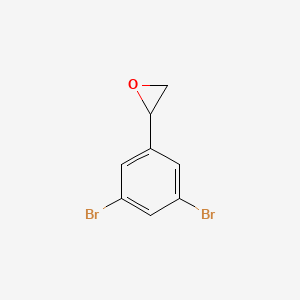
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
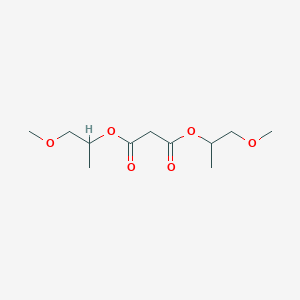
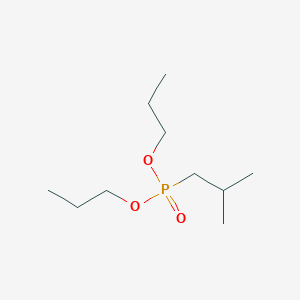
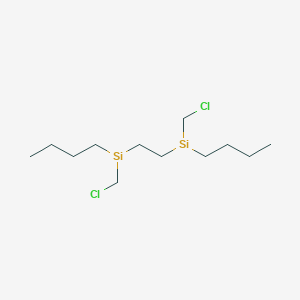
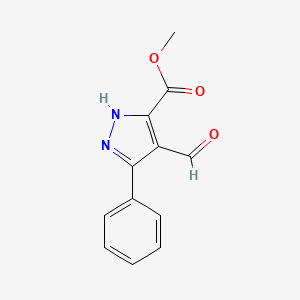
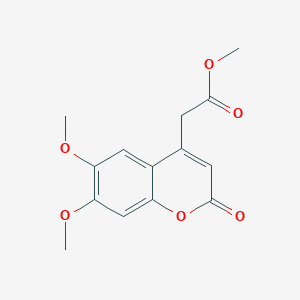
silane](/img/structure/B14395717.png)
